Carboxyamidotriazole orotate

Vue d'ensemble

Description

Carboxyamidotriazole Orotate est un composé novateur qui a suscité un intérêt considérable dans le domaine de la recherche sur le cancer. Il s’agit de la forme de sel d’orotate du Carboxyamidotriazole, une petite molécule biodisponible par voie orale connue pour ses propriétés antitumorales, anti-inflammatoires et anti-angiogéniques . This compound s’est montré prometteur dans les études précliniques et cliniques pour sa capacité à inhiber la croissance tumorale et à moduler les voies de signalisation dépendantes du calcium .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Carboxyamidotriazole Orotate est synthétisé en faisant réagir du Carboxyamidotriazole avec de l’acide orotique. La réaction implique généralement la dissolution de Carboxyamidotriazole dans un solvant approprié, tel que le diméthylsulfoxyde (DMSO), puis l’ajout d’acide orotique. Le mélange est agité à température ambiante jusqu’à ce que la réaction soit terminée, et le produit est isolé par filtration et purifié par recristallisation .

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction afin de garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : Carboxyamidotriazole Orotate subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .

4. Applications de la Recherche Scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Carboxyamidotriazole Orotate has a wide range of scientific research applications, including:

Mécanisme D'action

Carboxyamidotriazole Orotate exerce ses effets en inhibant les canaux calciques non dépendants du voltage et les voies de signalisation dépendantes des canaux calciques. Cette inhibition perturbe les processus dépendants du calcium essentiels à la prolifération cellulaire et à l’angiogenèse. Le composé module également plusieurs voies de signalisation des tyrosine kinases, contribuant à son activité antitumorale . Les cibles moléculaires comprennent le facteur de croissance de l’endothélium vasculaire (VEGF) et d’autres protéines clés impliquées dans la croissance et la survie tumorale .

Composés Similaires :

Carboxyamidotriazole : Le composé parent de this compound, connu pour ses propriétés antitumorales mais avec une biodisponibilité orale limitée.

Unicité : this compound se distingue par sa meilleure biodisponibilité orale et sa toxicité réduite par rapport au Carboxyamidotriazole. Sa capacité à moduler plusieurs voies de signalisation et son efficacité dans divers modèles de cancer mettent en évidence son potentiel en tant qu’agent thérapeutique polyvalent .

Comparaison Avec Des Composés Similaires

Carboxyamidotriazole: The parent compound of Carboxyamidotriazole Orotate, known for its anti-tumor properties but with limited oral bioavailability.

Uniqueness: this compound stands out due to its improved oral bioavailability and reduced toxicity compared to Carboxyamidotriazole. Its ability to modulate multiple signaling pathways and its effectiveness in various cancer models highlight its potential as a versatile therapeutic agent .

Activité Biologique

Carboxyamidotriazole orotate (CTO) is an innovative compound derived from carboxyamidotriazole (CAI), designed to enhance bioavailability and therapeutic efficacy while minimizing toxicity. This article delves into the biological activity of CTO, focusing on its mechanisms, preclinical and clinical findings, and its potential as an anticancer agent.

CTO functions primarily as an inhibitor of non-voltage-dependent calcium channels. By modulating calcium signaling pathways, it affects various receptor-mediated processes critical for tumor growth and angiogenesis. Key mechanisms include:

- Inhibition of Tyrosine Kinase Signaling : CTO disrupts multiple signaling pathways, including EGFR, MEK, RAS, and VEGF, which are vital for cancer cell proliferation and survival .

- Anti-Angiogenic Properties : It reduces endothelial cell proliferation and diminishes vascular endothelial growth factor (VEGF) expression, which is crucial for tumor vascularization .

- Augmentation of Apoptosis : CTO has been shown to decrease cell viability and promote apoptosis in resistant cancer cell lines by down-regulating the Bcr-Abl protein and inhibiting various phosphorylation events .

Efficacy in Cancer Models

CTO has demonstrated significant antitumor activity in various preclinical models:

- In chronic myeloid leukemia (CML) xenograft models, CTO increased survival rates by inhibiting exosome-induced angiogenesis and promoting apoptosis in resistant CML cells .

- Studies indicate that CTO effectively targets both cancer cells and the tumor microenvironment, suggesting its dual role in cancer therapy .

Pharmacokinetics

CTO exhibits favorable pharmacokinetic properties:

- Bioavailability : Compared to CAI, CTO shows increased oral bioavailability and higher plasma concentrations without a corresponding increase in toxicity .

- Dosing Studies : In a Phase I trial, steady-state plasma levels were achieved within 12 days, with Cmax ranging from 636 ng/ml to 4870 ng/ml depending on the dosage .

Phase I Trials

In a Phase I clinical trial involving patients with advanced solid tumors, CTO was administered at escalating doses. Key findings included:

- Safety Profile : The most common treatment-related adverse events were grade 1/2 fatigue (51.8%), nausea (40.7%), and constipation (40.7%). No dose-limiting toxicities were reported at doses up to 481 mg/m² .

- Efficacy in Glioblastoma : A combination of CTO with temozolomide showed promising results in patients with glioblastoma or anaplastic gliomas. The 2-year progression-free survival rate was reported at 35%, with no significant increase in severe adverse effects compared to historical controls .

Chronic Myeloid Leukemia (CML)

In a study involving imatinib-resistant CML cell lines:

- CTO administration resulted in a significant reduction in cell viability and promoted apoptosis through the modulation of critical signaling pathways such as Bcr-Abl and ERK1/2 phosphorylation .

Glioblastoma Multiforme (GBM)

A recent trial combining CTO with temozolomide yielded:

Propriétés

IUPAC Name |

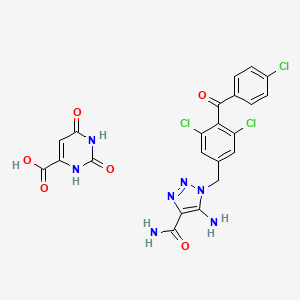

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWOBDDXRRBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187739-60-2 | |

| Record name | Carboxyamidotriazole orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.